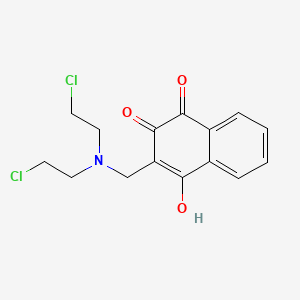
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a naphthoquinone core, which is substituted with a bis(2-chloroethyl)aminomethyl group and a hydroxyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone typically involves the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using reagents such as chromium trioxide or potassium permanganate.
Introduction of the Bis(2-chloroethyl)aminomethyl Group: This step involves the reaction of the naphthoquinone core with bis(2-chloroethyl)amine in the presence of a suitable base, such as sodium hydroxide, to form the desired aminomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinone derivatives.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The bis(2-chloroethyl)aminomethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aminomethyl derivatives.
Aplicaciones Científicas De Investigación
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone involves its interaction with cellular components, leading to various biological effects. The bis(2-chloroethyl)aminomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species that induce oxidative stress and cell death. These combined effects contribute to the compound’s potential anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Known for its use as an intermediate in chemical synthesis and as a building block for piperazine derivatives.
Bis(2-chloroethyl)ether: Used in organic synthesis and as a solvent.
Uniqueness
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone is unique due to the presence of both the bis(2-chloroethyl)aminomethyl group and the naphthoquinone core, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to similar compounds.
Propiedades
Número CAS |
132778-84-8 |
|---|---|
Fórmula molecular |
C15H15Cl2NO3 |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
3-[bis(2-chloroethyl)aminomethyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C15H15Cl2NO3/c16-5-7-18(8-6-17)9-12-13(19)10-3-1-2-4-11(10)14(20)15(12)21/h1-4,19H,5-9H2 |
Clave InChI |
BFVCSGYCKMCYOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CN(CCCl)CCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


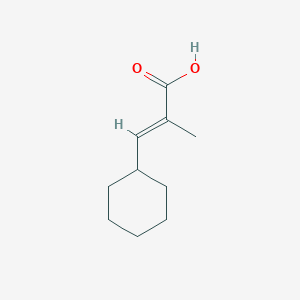
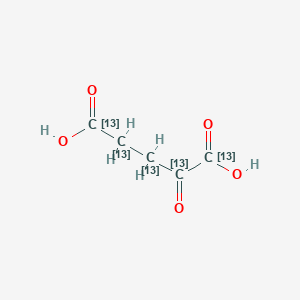
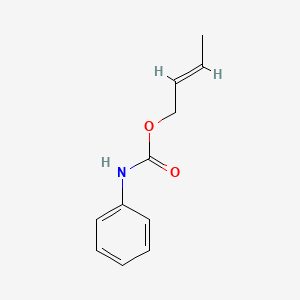

![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)
![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)

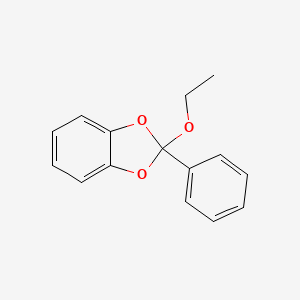
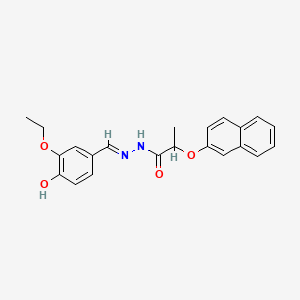
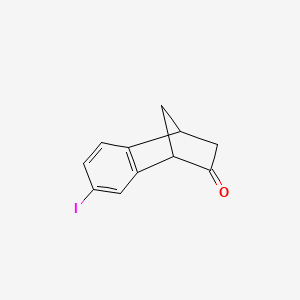

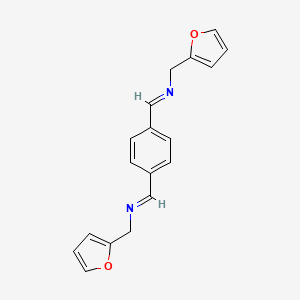
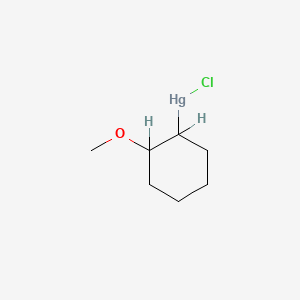
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
